
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride consists of an azetidine ring attached to a pyridine ring through a sulfanyl group. The azetidine ring is a four-membered cyclic amine, while the pyridine ring is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not found in the search results, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential CNS Activities
Synthesis of Novel Compounds for CNS Applications
Research on the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone shows potential for the development of compounds with antidepressant and nootropic activities. The study found that certain compounds exhibited significant activity in mice models for these CNS conditions, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antimicrobial and Antitubercular Activity
Antimicrobial Properties
Azetidinone derivatives have been reported to exhibit excellent antibacterial and antifungal activities. A study synthesized novel 2-azetidinone derivatives from pyrazine dicarboxylic acid and screened them for antimicrobial activity, revealing significant potential against various microbial strains (Ayyash & Habeeb, 2019).
Antitubercular Agents
Pyridine-containing azetidinone derivatives have been identified as promising scaffolds in the search for new antitubercular agents. A study on the synthesis of such derivatives highlighted their potential against mycobacterium tuberculosis, suggesting a novel approach for tackling tuberculosis through chemical synthesis (Pramod et al., 2021).
Synthesis Techniques and Characterization
Novel Synthesis Methods
The synthesis of azetidinone and related compounds often involves innovative methods, including the use of microwave irradiation and green chemistry principles. An example is the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones, demonstrating a rapid and efficient approach to generating these compounds with potential pharmaceutical applications (Bandyopadhyay et al., 2012).
Eigenschaften
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOFMONWKDVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




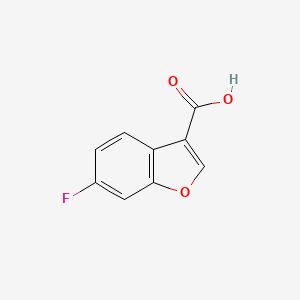
![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)

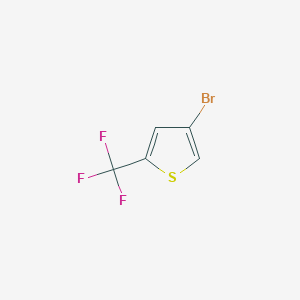
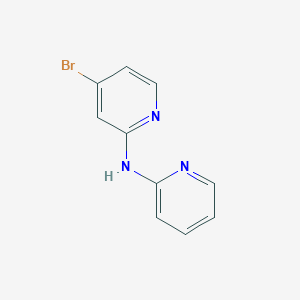
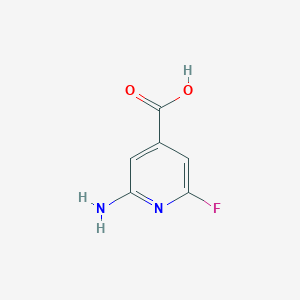

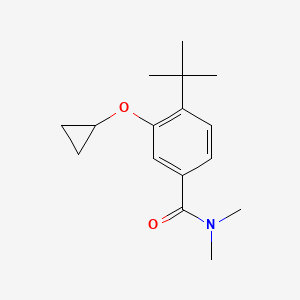
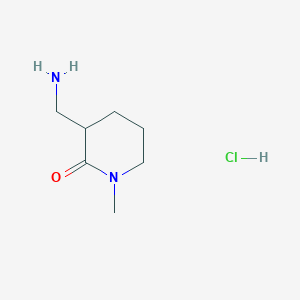
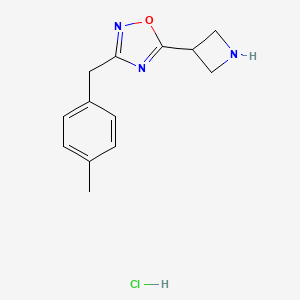
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)
